



Application Notes: Utilizing Adenosine Receptor Agonists in Cardiovascular Research Models

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Compound of Interest		
Compound Name:	Adenosine-2-carboxy methyl amide	
Cat. No.:	B15598274	Get Quote

Note on Compound Selection: The compound "Adenosine-2-carboxy methyl amide" is not widely documented in scientific literature. Therefore, these application notes utilize Regadenoson (2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]adenosine) as a representative, well-characterized, and selective A2A adenosine receptor agonist.[1] Regadenoson is a potent coronary vasodilator widely used in both clinical and preclinical cardiovascular research, making it an excellent model compound for these protocols.[2][3]

Introduction

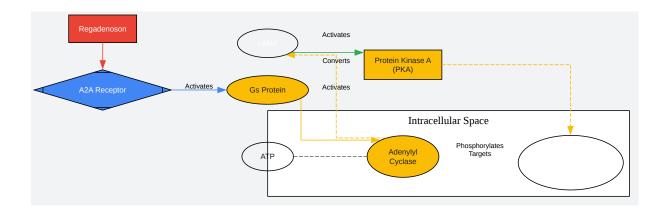
Regadenoson is a low-affinity, highly selective agonist for the A2A subtype of adenosine receptors.[4][5] Activation of A2A receptors, which are abundant on the smooth muscle cells of coronary arteries, leads to potent and rapid vasodilation.[6] This mechanism increases coronary blood flow, mimicking the hyperemic effect of exercise.[2] Its selectivity for the A2A receptor minimizes side effects associated with non-selective adenosine agonists, such as atrioventricular (AV) block (mediated by A1 receptors) and bronchoconstriction (mediated by A2B/A3 receptors).[5][6] Regadenoson's rapid onset and short half-life of approximately 2 to 4 minutes make it a valuable tool for controlled cardiovascular studies.[2][3]

Mechanism of Action & Signaling Pathway

Regadenoson selectively binds to the A2A adenosine receptor, a G-protein coupled receptor (GPCR). This binding activates the associated stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic



adenosine monophosphate (cAMP).[6][7] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA). PKA phosphorylates downstream protein targets within the vascular smooth muscle cell, ultimately leading to a decrease in intracellular calcium concentration and causing smooth muscle relaxation and vasodilation.[7][8]



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Caption: A2A Adenosine Receptor Signaling Pathway.

Quantitative Data

The following tables summarize key quantitative data for Regadenoson from various cardiovascular research models.

Table 1: Hemodynamic Effects of Intravenous Regadenoson in Humans



Dose (μg)	Peak Increase in Heart Rate (beats/min)	Max Decrease in Systolic BP (mmHg)	Max Decrease in Diastolic BP (mmHg)	Peak Coronary Blood Flow Velocity Increase (fold)
10 - 300	Dose- dependent increase	-5 ± 8	-8 ± 4	Up to ~3.0
400	21 ± 6	-24 ± 16	-15 ± 14	~3.2 - 3.4
500	21 ± 6	-24 ± 16	-15 ± 14	~3.4

Data compiled from human clinical studies.[9][10]

Table 2: Pharmacodynamic Properties of Regadenoson

Parameter	Value	Species/Model	Reference
Potency (ED ₅₀)	0.34 ± 0.08 μg/kg	Conscious Dogs	
Receptor Affinity (Ki)	~1.3 µM (low affinity)	Not specified	[5]
Time to Peak Effect	~30-40 seconds	Humans	[5]
Duration of Action (>2.5-fold CBF increase)	2.3 - 2.4 minutes	Humans	[9]

| Half-life | ~2-4 minutes | Humans |[3] |

Experimental Protocols

Protocol 1: In Vivo Pharmacologic Stress Model in Rodents (Rats)

This protocol outlines the use of Regadenoson to induce coronary hyperemia for subsequent analysis, such as myocardial perfusion imaging or assessment of cardiac function.

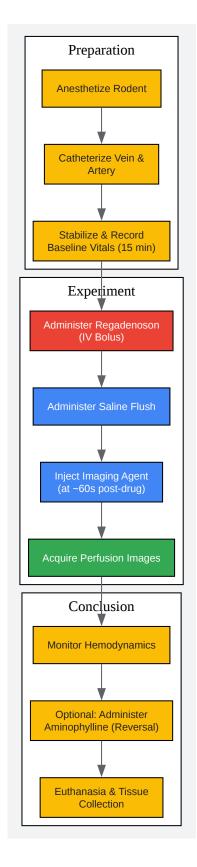


1. Animal Preparation:

- Anesthetize adult male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane or intraperitoneal ketamine/xylazine).
- Place the animal on a heating pad to maintain body temperature at 37°C.
- Insert a catheter into the femoral or jugular vein for intravenous drug administration.
- Monitor vital signs, including heart rate and blood pressure, via a catheter in the carotid or femoral artery connected to a pressure transducer.[11]
- Record a stable baseline of hemodynamic parameters for at least 15 minutes.
- 2. Regadenoson Administration:
- Prepare a stock solution of Regadenoson in sterile saline.
- Administer Regadenoson as an intravenous bolus. A starting dose range for rats can be
 extrapolated from canine studies, typically in the range of 0.5-5 μg/kg. Dose-response
 studies are recommended to determine the optimal dose for the desired hyperemic effect.
- Immediately follow the bolus with a 0.2 mL saline flush to ensure complete delivery.
- 3. Data Acquisition:
- Continuously record heart rate and blood pressure throughout the experiment.
- If performing myocardial perfusion imaging (e.g., with SPECT or MRI), inject the imaging agent (e.g., ^{99m}Tc-sestamibi or gadolinium contrast) approximately 30-60 seconds after Regadenoson administration, at the time of peak hyperemia.[12][13]
- Acquire images according to the specific modality's protocol.
- 4. Reversal Agent (Optional):
- To reverse the effects of Regadenoson, an adenosine receptor antagonist like aminophylline can be administered.[10]



A typical dose of aminophylline is 2-5 mg/kg, administered as a slow intravenous injection.
 [14]





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Caption: In Vivo Pharmacologic Stress Workflow.

Protocol 2: Ex Vivo Isolated Heart Perfusion (Langendorff Model)

The Langendorff preparation allows for the study of direct cardiac effects of a compound, independent of systemic neuronal and hormonal influences.[15][16]

- 1. Apparatus and Perfusate Preparation:
- Set up a Langendorff apparatus with a water jacket to maintain temperature at 37°C.[17]
- Prepare Krebs-Henseleit buffer, oxygenate it with 95% O₂ / 5% CO₂, and maintain its temperature at 37°C.
- The buffer should be continuously circulated through the apparatus.
- 2. Heart Isolation and Mounting:
- Anesthetize the animal (e.g., rat or guinea pig) and administer heparin (e.g., 500 IU, intraperitoneally) to prevent coagulation.
- Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer to arrest contraction.
- Identify the aorta and carefully cannulate it onto the Langendorff apparatus.[16]
- Immediately begin retrograde perfusion via the aorta. The perfusion pressure will close the aortic valve and force the buffer into the coronary arteries.[16]
- Ensure a constant perfusion pressure (e.g., 60-80 mmHg for a rat heart).
- 3. Data Acquisition:
- Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.



- Allow the heart to stabilize for 20-30 minutes, recording baseline parameters.
- Introduce Regadenoson into the perfusate at desired concentrations (e.g., ranging from 1 nM to 1 μ M) to generate a dose-response curve.
- Measure changes in LVDP, heart rate, and coronary flow rate in response to the drug.

Protocol 3: In Vitro Primary Cardiomyocyte or Cardiac Fibroblast Culture

This protocol is for investigating the direct cellular effects of Regadenoson.

- 1. Cell Culture:
- Isolate primary adult rat cardiac fibroblasts or ventricular myocytes using established enzymatic digestion protocols.
- Plate the cells in appropriate culture dishes and medium. Allow them to adhere and grow to the desired confluency.[18]
- 2. Experimental Treatment:
- Replace the culture medium with a serum-free medium for a period of starvation (e.g., 12-24 hours) to reduce baseline signaling activity.
- Treat the cells with varying concentrations of Regadenoson (e.g., 10 nM to 10 μM) for a specified duration (e.g., 15-30 minutes for signaling studies).
- 3. Cellular Assays:
- cAMP Measurement: After treatment, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or similar immunoassay kit.[18]
- Protein Phosphorylation (Western Blot): Lyse the cells, separate proteins via SDS-PAGE, and transfer to a membrane. Probe with antibodies against phosphorylated forms of downstream signaling proteins (e.g., phospho-ERK, phospho-CREB) to assess pathway activation.[8][19]



 Calcium Imaging: For cardiomyocytes, load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Measure changes in intracellular calcium transients in response to Regadenoson treatment using fluorescence microscopy.[8]

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